molecular formula C11H22N2O5Si B14473105 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- CAS No. 71550-68-0

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-

Cat. No.: B14473105
CAS No.: 71550-68-0
M. Wt: 290.39 g/mol
InChI Key: MGXBYLATDIACQU-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This particular compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 5,5-dimethylhydantoin with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2,4-imidazolidinedione: A structurally similar compound without the trimethoxysilyl group.

    5-Ethyl-5-methyl-2,4-imidazolidinedione: Another imidazolidinedione derivative with different alkyl substituents.

    1,3-Dimethyl-2-imidazolidinone: A cyclic derivative of urea with different functional groups.

Uniqueness

2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]- is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to form strong bonds with various substrates, making it valuable in industrial applications such as coatings and adhesives. Additionally, the trimethoxysilyl group enhances the compound’s solubility and stability in different solvents .

Properties

CAS No.

71550-68-0

Molecular Formula

C11H22N2O5Si

Molecular Weight

290.39 g/mol

IUPAC Name

5,5-dimethyl-3-(3-trimethoxysilylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C11H22N2O5Si/c1-11(2)9(14)13(10(15)12-11)7-6-8-19(16-3,17-4)18-5/h6-8H2,1-5H3,(H,12,15)

InChI Key

MGXBYLATDIACQU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCC[Si](OC)(OC)OC)C

Origin of Product

United States

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